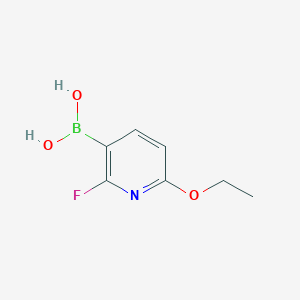

6-Ethoxy-2-fluoropyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Ethoxy-2-fluoropyridine-3-boronic acid is an organoboron compound with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with ethoxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Wirkmechanismus

Target of Action

The primary target of 6-Ethoxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon–carbon bonds via the SM coupling reaction . This results in the creation of new organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant , can affect the compound’s action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-fluoropyridine-3-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 6-ethoxy-2-fluoropyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include:

Catalyst: Palladium(0) complex

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-2-fluoropyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The ethoxy and fluorine groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), temperature (80-100°C).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, temperature (room temperature to 60°C).

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridines.

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Carboxy-2-fluoropyridine-3-boronic acid

- 2-Ethoxy-6-methylpyridine-3-boronic acid

- 3-Fluoropyridine-4-boronic acid

Uniqueness

6-Ethoxy-2-fluoropyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both ethoxy and fluorine groups enhances its utility in various synthetic applications, making it a valuable compound in organic chemistry .

Biologische Aktivität

6-Ethoxy-2-fluoropyridine-3-boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethoxy group and a fluorine atom, along with a boronic acid functional group. The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.

The compound has been shown to participate in various biochemical reactions, notably in Suzuki-Miyaura coupling reactions. It interacts with enzymes and proteins, influencing metabolic pathways through enzyme inhibition. The following table summarizes key biochemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C9H10BClFNO2 |

| Molecular Weight | 197.44 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| pKa | Approximately 8.0 (indicating moderate acidity) |

The biological activity of this compound primarily stems from its ability to inhibit enzymes that contain serine or threonine residues at their active sites. This inhibition can occur through the formation of covalent bonds with these residues, leading to:

- Competitive Inhibition : The compound competes with natural substrates for binding to the enzyme's active site.

- Allosteric Modulation : It may induce conformational changes that affect enzyme activity.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to affect the expression levels of genes involved in cell growth and apoptosis through interactions with transcription factors.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that the compound effectively inhibited specific serine proteases, leading to altered metabolic flux in treated cells. The IC50 values ranged from 50 to 200 nM depending on the enzyme target .

- Cell Viability Assays : In vitro assays revealed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability in cancer cell lines, suggesting potential anticancer activity .

- Mechanistic Insights : Detailed mechanistic studies using fluorescence polarization assays indicated that the compound binds selectively to target enzymes, confirming its role as a competitive inhibitor.

Eigenschaften

IUPAC Name |

(6-ethoxy-2-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-6-4-3-5(8(11)12)7(9)10-6/h3-4,11-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUORRLJBARCROY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.